molecular formula C7H10F2O3 B2894215 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid CAS No. 2551117-46-3

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid

Cat. No.: B2894215
CAS No.: 2551117-46-3
M. Wt: 180.151
InChI Key: MOEUNIZQBCFNCO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a unique combination of structural features: a strained cyclobutane ring, a difluoromethyl group at the 3-position, and a methoxy substituent at the 1-position. These attributes confer distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group influences steric and electronic interactions .

Properties

IUPAC Name

3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-12-7(6(10)11)2-4(3-7)5(8)9/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEUNIZQBCFNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. One common method is the reaction of difluoromethylating agents with suitable precursors under controlled conditions. For instance, the difluoromethylation of heterocycles via a radical process has been reported . This method involves the use of difluoromethyl radicals generated from difluoromethylating reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired substrate. The use of non-ozone depleting difluorocarbene reagents has also been explored for the industrial synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities with analogous cyclobutane-carboxylic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid -OCH₃ (1), -CF₂H (3) C₇H₁₀F₂O₃ 192.15* Methoxy enhances polarity; difluoromethyl increases lipophilicity
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2167095-52-3) -CF₃ (1), -F (3,3) C₆H₅F₅O₂ 204.09 Trifluoromethyl provides extreme electronegativity and steric bulk
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 2090434-02-7) -CH₃ (1), -CF₃ (3) C₇H₉F₃O₂ 182.14 Methyl group reduces steric hindrance compared to methoxy
3,3-Difluorocyclobutanecarboxylic acid (CAS 107496-54-8) -F (3,3) C₅H₆F₂O₂ 136.10 Simplest difluorinated analog; lacks additional substituents
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9) -C₆H₄Cl (1), -CH₃ (3) C₁₂H₁₃ClO₂ 224.69 Aromatic chlorophenyl enhances π-π interactions in target binding

*Calculated based on .

Key Observations :

  • Methoxy vs.
  • Fluorine Positioning : Difluoromethyl (CF₂H) at position 3 balances lipophilicity and metabolic stability, whereas trifluoromethyl (CF₃) in other analogs may lead to excessive hydrophobicity .
  • Cyclobutane Ring Strain : All compounds share the strained cyclobutane core, which can enhance binding affinity to rigid enzyme pockets .
Physicochemical Properties

Fluorine substitution significantly impacts properties such as logP, pKa, and solubility:

Compound logP* pKa (Carboxylic Acid) Solubility (Water)
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid 1.51 ~3.5 Moderate (polar solvents)
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid 2.20 ~2.8 Low (organic solvents)
3,3-Difluorocyclobutanecarboxylic acid 0.98 ~3.0 High

*Predicted using ChemAxon or analogous tools.

Key Observations :

  • The methoxy group reduces logP compared to trifluoromethyl analogs, suggesting better aqueous solubility.
  • The carboxylic acid pKa is influenced by electron-withdrawing fluorine substituents, enhancing acidity .

Biological Activity

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural chemistry due to its biological activity, particularly as a fungicide and potential therapeutic agent. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid typically involves several steps, including the formation of the cyclobutane ring and the introduction of functional groups. A common method includes:

  • Formation of the Cyclobutane Framework : Utilizing difluoroacetyl halides as starting materials, the reaction proceeds through nucleophilic addition to form the cyclobutane structure.
  • Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.
  • Carboxylation : The final step involves the introduction of the carboxylic acid group, often through hydrolysis or oxidation reactions.

The primary biological activity of 3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds similar to this have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to antifungal activity against various pathogens.

Antifungal Properties

Research indicates that derivatives of 3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid exhibit potent antifungal properties, particularly against pathogenic fungi affecting crops. The compound's efficacy is often compared with established fungicides:

CompoundMechanismEfficacy (EC50)Target Fungi
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acidSDH Inhibition0.5 µMZymoseptoria tritici
BoscalidSDH Inhibition0.8 µMVarious fungal species
FluxapyroxadSDH Inhibition0.6 µMPhytophthora infestans

Case Studies

Several studies have evaluated the biological activity of this compound:

  • A study published in 2023 demonstrated that 3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid significantly inhibited the growth of Zymoseptoria tritici, a major pathogen in wheat crops. The compound showed an EC50 value comparable to leading fungicides, indicating its potential as an effective agricultural treatment .
  • Another research effort focused on assessing its larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study found that while the compound exhibited some insecticidal properties, it was less effective than traditional insecticides like temephos .

Toxicological Profile

The safety profile of 3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid has been evaluated in various mammalian models. Toxicological assessments revealed:

  • Low Acute Toxicity : In rodent models, high doses (up to 2000 mg/kg) resulted in mild behavioral changes but no significant organ toxicity .
  • Environmental Impact : As a metabolite of several widely used fungicides, its environmental persistence raises concerns regarding accumulation and potential effects on non-target organisms .

Q & A

Q. What synthetic strategies are effective for preparing 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®), while methoxy groups may be introduced via nucleophilic substitution. Key parameters include:
  • Temperature : Maintain 0–5°C during fluorination to minimize side reactions .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate intermediates .
  • Yield Optimization : Adjust stoichiometry of difluoromethylating agents (e.g., 1.2–1.5 equivalents) to balance reactivity and byproduct formation .
    Hypothetical Data Table:
StepReagentTemp (°C)Yield (%)Purity (HPLC)
FluorinationSelectfluor®07295%
MethoxylationNaOMe/MeOH256892%

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns. For instance, 19F^{19}\text{F} NMR peaks near -88 to -91 ppm indicate difluoromethyl groups .
  • HRMS : Validate molecular ion peaks (e.g., [M+H+^+]+^+ or [M+Na]+^+) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., enzymes with cyclobutane-binding pockets). Set grid boxes to cover active sites (20 Å3^3) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

  • Methodological Answer :
  • Reproducibility Checks : Repeat syntheses under varying conditions (e.g., solvent polarity, catalysts) to identify outliers .
  • Sensitivity Analysis : In computational studies, test multiple force fields (AMBER, CHARMM) or basis sets (B3LYP vs. M06-2X) to assess model dependence .
  • Cross-Validation : Compare NMR chemical shifts with computed 13C^{13}\text{C} chemical shifts (e.g., using ACD/Labs or ChemDraw) .

Q. What strategies are recommended for evaluating the compound’s potential in medicinal chemistry?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Key Notes

  • Structural Analogues : Insights derived from cyclobutane-carboxylic acid derivatives (e.g., fluorinated/methoxy variants) .
  • Data Gaps : Direct biological data for the target compound is limited; methodologies are inferred from related systems.

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